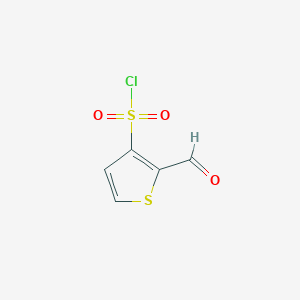

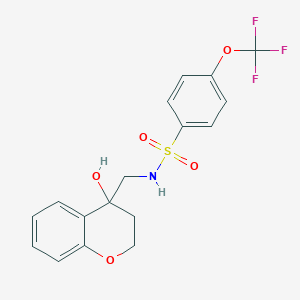

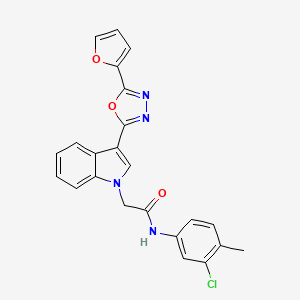

![molecular formula C16H18N2O3S2 B2613368 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide CAS No. 941915-95-3](/img/structure/B2613368.png)

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

Research demonstrates the synthesis of thiophene-quinoline derivatives and their application in material science, particularly in the development of fluorescent materials. For example, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes were prepared and converted to 4,5-dihydrothieno[3,2-c]quinoline derivatives, exhibiting moderate to high fluorescence quantum yields. These compounds have potential applications as invisible ink dyes due to their unique optical properties (Bogza et al., 2018).

Anticancer Activity

Several studies have explored the anticancer potential of thiophene-quinoline derivatives. Aryl/heteroaryl sulfonamide compounds, including those related to the specified compound, act as anticancer agents by inhibiting carbonic anhydrase isozymes. Some compounds showed significant in vitro anticancer activities compared with doxorubicin, a reference drug. Docking studies suggested a mechanism of action through the inhibition of carbonic anhydrase isozyme II (CA II) (Al-Said et al., 2010).

Carbonic Anhydrase Inhibition

The application of thiophene-quinoline derivatives in pharmaceutical research as inhibitors of carbonic anhydrase isoforms I and II has been documented. Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated for their inhibitory effect on human carbonic anhydrases (hCAs). These compounds showed variable degrees of inhibition, highlighting their potential therapeutic applications (Al-Sanea et al., 2019).

Chemosensing and Molecular Docking

Thiophene-quinoline derivatives have also been studied for their chemosensing capabilities and antioxidant activities. Acylthiourea derivatives were synthesized and characterized, demonstrating good antioxidant activity and potential as anti-inflammatory, antimalarial, and anti-tuberculosis agents through molecular docking studies (Kalaiyarasi et al., 2019).

Wirkmechanismus

Target of Action

Thiophene-based compounds have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may influence multiple biochemical pathways .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, suggesting that they may induce changes at the molecular and cellular levels .

Safety and Hazards

While specific safety and hazards data for “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, 2-Thiophenecarbonyl chloride is combustible and causes severe skin burns and eye damage .

Zukünftige Richtungen

As the first case report in which 1-(thiophene-2-carbonyl)-LSD was seized and the first seizure of an LSD analog in which an aromatic carboxylic acid had been condensed to LSD, this type of lysergamide may become prevalent in the near future . Therefore, we should remain alert for newly appearing lysergamides .

Eigenschaften

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZDZSGRLLMLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

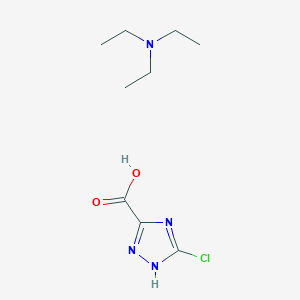

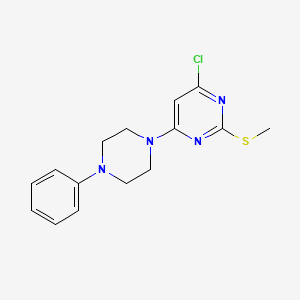

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

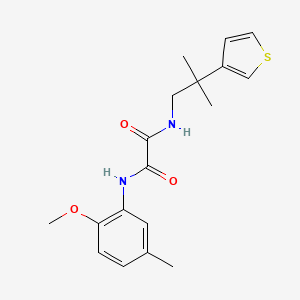

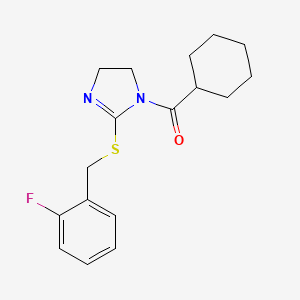

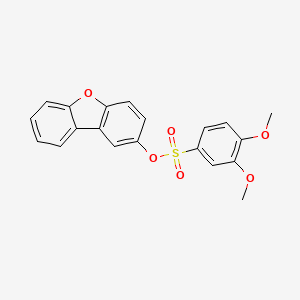

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

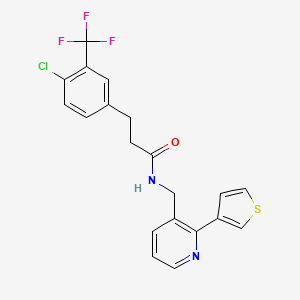

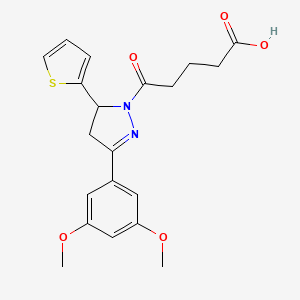

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)